molecular formula C10H10ClN3O B11792928 3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one

3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B11792928
M. Wt: 223.66 g/mol
InChI Key: GBNBQDCYNSRTIZ-UHFFFAOYSA-N
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Description

3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core substituted with a chlorine atom at the 3-position and an isopropyl group at the 1-position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a typical synthetic route may involve the reaction of 3-chloropyridine-2-carboxylic acid with isopropylamine, followed by cyclization using a suitable dehydrating agent such as phosphorus oxychloride. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production typically involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine-2-carboxylic acid: A precursor used in the synthesis of 3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one.

    1-Isopropylpyrido[2,3-b]pyrazin-2(1H)-one: A compound similar in structure but lacking the chlorine substituent.

    3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one: A compound with a methyl group instead of an isopropyl group.

Uniqueness

This compound is unique due to the presence of both the chlorine and isopropyl substituents, which impart distinct chemical and physical properties

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

3-chloro-1-propan-2-ylpyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C10H10ClN3O/c1-6(2)14-7-4-3-5-12-9(7)13-8(11)10(14)15/h3-6H,1-2H3

InChI Key

GBNBQDCYNSRTIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(N=CC=C2)N=C(C1=O)Cl

Origin of Product

United States

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